molecular formula C24H20N4O5 B11009822 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B11009822
M. Wt: 444.4 g/mol
InChI Key: CLLZQXQFTDZUTD-UHFFFAOYSA-N
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Description

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide is a complex organic compound with a unique structure that combines isoindoloquinazoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:

    Formation of the isoindoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dimethoxy groups: This step usually involves methylation reactions.

    Attachment of the pyridine moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the acetamide linkage: This step involves the reaction of an amine with an acylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-dimethoxy-10,11-2H-4H-2-oxa-benzo(a)cyclopenta(e)cyclooctene-1,3,5-trione
  • 3,4,5,11-tetrahydro-2-oxa-benzo(a)cyclopenta(e)cyclooctene-1,10-dione
  • 10-hydroxy-4,5,10,11-tetrahydro-3H-2-oxa-benzo(a)cyclopenta(e)cycloocten-1-one

Uniqueness

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H20N4O5

Molecular Weight

444.4 g/mol

IUPAC Name

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-pyridin-4-ylacetamide

InChI

InChI=1S/C24H20N4O5/c1-32-18-8-7-16-20(21(18)33-2)24(31)28-17-6-4-3-5-15(17)23(30)27(22(16)28)13-19(29)26-14-9-11-25-12-10-14/h3-12,22H,13H2,1-2H3,(H,25,26,29)

InChI Key

CLLZQXQFTDZUTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC=NC=C5)OC

Origin of Product

United States

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